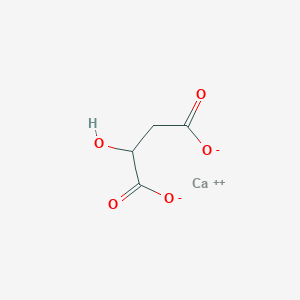
Suxethonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Suxethonium bromide, also known as succinylcholine chloride, is a neuromuscular blocking agent that is widely used in clinical practice. It is a short-acting depolarizing muscle relaxant that acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. Suxethonium bromide is used in a variety of medical procedures, including endotracheal intubation, mechanical ventilation, and electroconvulsive therapy.
Wirkmechanismus
Suxethonium bromide acts by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, resulting in muscle paralysis. It causes depolarization of the muscle membrane, which leads to a sustained contraction followed by relaxation. The depolarization is caused by the influx of sodium ions into the muscle cell, which triggers the release of calcium ions from the sarcoplasmic reticulum.
Biochemical and Physiological Effects
The biochemical and physiological effects of suxethonium bromide are well-studied. It causes muscle paralysis, which can lead to respiratory and cardiovascular complications. Suxethonium bromide also causes an increase in intracranial pressure, which can be problematic in patients with head injuries. In addition, suxethonium bromide can cause hyperkalemia, which can be life-threatening in patients with renal failure.
Vorteile Und Einschränkungen Für Laborexperimente
Suxethonium bromide is widely used in laboratory experiments to study the effects of muscle paralysis on respiratory and cardiovascular function. It is a well-established and reliable method for inducing muscle paralysis. However, suxethonium bromide has limitations in laboratory experiments. It can cause hyperkalemia, which can interfere with the results of experiments. In addition, suxethonium bromide has a short duration of action, which can make it difficult to study long-term effects.
Zukünftige Richtungen
There are many future directions for research on suxethonium bromide. One area of research is the development of new neuromuscular blocking agents that have fewer side effects and are more selective in their actions. Another area of research is the study of the effects of suxethonium bromide on the nervous system, particularly the brain. Finally, there is a need for further research on the long-term effects of suxethonium bromide on respiratory and cardiovascular function, particularly in patients with pre-existing conditions.
Synthesemethoden
Suxethonium bromide is synthesized by reacting succinic acid with choline in the presence of hydrochloric acid. The resulting Suxethonium bromideine chloride is then treated with sodium hydroxide to yield suxethonium bromide. The synthesis method is well-established and has been used for many years.
Wissenschaftliche Forschungsanwendungen
Suxethonium bromide has been extensively studied in both clinical and laboratory settings. It is used in research to study the neuromuscular junction and the effects of neuromuscular blocking agents on muscle function. Suxethonium bromide is also used in animal models to study the effects of muscle paralysis on respiratory function and cardiovascular function.
Eigenschaften
CAS-Nummer |
111-00-2 |
|---|---|
Produktname |
Suxethonium bromide |
Molekularformel |
C16H34Br2N2O4 |
Molekulargewicht |
478.3 g/mol |
IUPAC-Name |
ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C16H34N2O4.2BrH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
KTZFEWDRQPCZAP-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |
Kanonische SMILES |
CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Br-].[Br-] |
Andere CAS-Nummern |
63981-96-4 111-00-2 |
Verwandte CAS-Nummern |
67724-50-9 (Parent) |
Synonyme |
N,N'-(2,2'-(succinyldioxy)diethyl)bis-ethyldimethyl ammonium hydroxide suxethonium suxethonium bromide suxethonium dichloride suxethonium dihydroxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



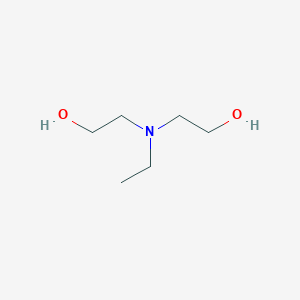
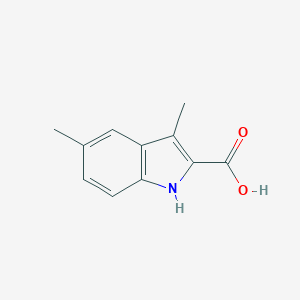
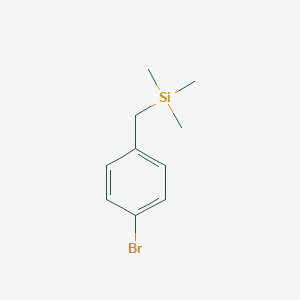
![(8R,9S,13S,14S)-3-Amino-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B92657.png)

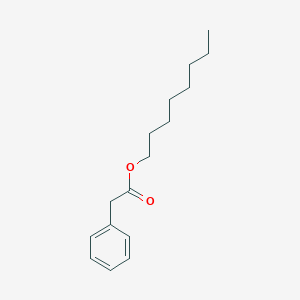
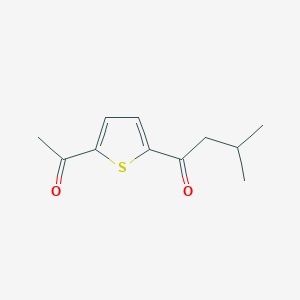
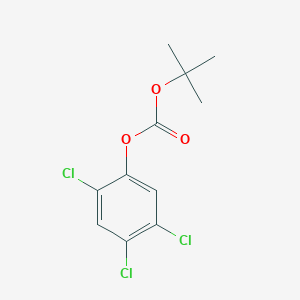

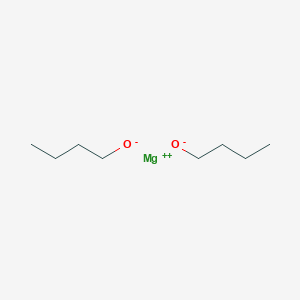

![6-[6-[1,2-Dihydroxy-2-(7-methoxy-2-oxochromen-6-yl)ethyl]-3,6-dimethylcyclohex-2-en-1-yl]-7-methoxychromen-2-one](/img/structure/B92674.png)

